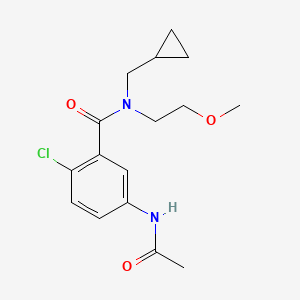
(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
描述
The compound (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-chloro-2-methyl-4-phenylquinoline-3-carbaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, and the reaction conditions would be optimized for maximum yield and purity. The product would then be purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit enzymes involved in cell proliferation and survival, contributing to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
Uniqueness
The presence of the 3,4-dimethoxyphenyl group in (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one distinguishes it from other similar compounds. This substitution can significantly influence the compound’s biological activity and chemical reactivity, making it a unique and valuable compound for research and development.
属性
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO3/c1-17-26(23(30)13-9-18-10-14-24(31-2)25(15-18)32-3)27(19-7-5-4-6-8-19)21-16-20(28)11-12-22(21)29-17/h4-16H,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYFXVGPAAVVBB-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE](/img/structure/B3893379.png)

![5-bromo-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3893406.png)

![4-[(4Z)-4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3893423.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3893428.png)
![(Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B3893434.png)
![5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B3893438.png)
![2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide](/img/structure/B3893445.png)
![4-[(4Z)-4-[(4-Methoxy-3-nitrophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3893447.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3893454.png)

![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-furyl)-2-propen-1-one](/img/structure/B3893482.png)
![3-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B3893508.png)
